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Chirality is a fundamental geometric property in chemistry, describing molecules that are non-

superimposable on their mirror images, much like a pair of hands.[1] These mirror-image

isomers are known as enantiomers. 1-Phenylethanol possesses a single stereogenic center—

the carbon atom bonded to the hydroxyl group, the phenyl group, a methyl group, and a

hydrogen atom.[2][3] This structural feature gives rise to two distinct enantiomers: (S)-1-
Phenylethanol and (R)-1-Phenylethanol.

While enantiomers share identical physical properties such as boiling point, density, and

refractive index, they differ in their interaction with plane-polarized light.[3][4] This phenomenon

is termed optical activity. One enantiomer will rotate the plane of polarized light in a clockwise

(dextrorotatory, designated as (+)) direction, while its counterpart will rotate it by an equal

magnitude in the opposite, counter-clockwise (levorotatory, designated as (-)) direction.[3][5]

For 1-phenylethanol, the (S)-enantiomer is levorotatory, hence it is systematically named (S)-

(-)-1-Phenylethanol.[6] This distinct property is crucial for distinguishing between enantiomers

and is of paramount importance in fields like pharmacology, where the biological activity of two

enantiomers can vary dramatically.[1]

Quantitative Data on Optical Rotation
The specific rotation ([α]) is a standardized measure of a chiral compound's optical activity. It is

a characteristic physical constant for a given enantiomer under specific experimental

conditions. The table below summarizes the reported specific rotation values for (S)-1-
Phenylethanol.
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Enantiomer
Specific
Rotation
([α])

Concentrati
on (c)

Solvent
Temperatur
e (°C)

Wavelength

(S)-(-)-1-

Phenylethano

l

-45.0 ± 1.0° 5 g / 100 mL Methanol Not Specified D-line

(S)-(-)-1-

Phenylethano

l

-45 ± 2°
5% (5 g / 100

mL)
Methanol Not Specified D-line

(S)-(-)-1-

Phenylethano

l

-45 ± 1°
5% (5 g / 100

mL)
Methanol 20 D-line

(S)-(-)-1-

Phenylethano

l

-45.5° 5% Methanol 23 D-line

(S)-(-)-1-

Phenylethano

l

-44.0°
Neat (pure

liquid)
N/A 22 D-line

(R)-(+)-1-

Phenylethano

l

+43.03° Not Specified Methanol Not Specified D-line

Note: The "D-line" refers to the sodium D-line, a standard wavelength of 589 nm used for

polarimetry measurements.

Experimental Protocol: Determination of Specific
Rotation
The measurement of optical rotation is performed using an instrument called a polarimeter.[5]

The following outlines a detailed methodology for determining the specific rotation of (S)-1-
Phenylethanol.
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Instrumentation and Materials
Polarimeter: Equipped with a sodium D-line lamp (589 nm).[3]

Sample Cell: Typically 0.5 dm or 1.0 dm path length.[3][5]

Volumetric Flask: For accurate solution preparation.

Analytical Balance: For precise mass measurements.

Solvent: Methanol (or other specified solvent).

(S)-1-Phenylethanol sample.

Sample Preparation
Accurately weigh a specific mass of the (S)-1-Phenylethanol sample.

Dissolve the sample in a high-purity solvent (e.g., methanol) in a volumetric flask.

Ensure the final volume is precisely known to calculate the concentration (c) in grams per

milliliter (g/mL). For example, a 5% solution corresponds to a concentration of 0.05 g/mL.[6]

Measurement Procedure
Instrument Warm-up: Turn on the polarimeter and allow the lamp to warm up for

approximately 10 minutes to ensure a stable light source.[7]

Calibration (Zeroing): Fill the sample cell with the pure solvent (the "blank"). Place the cell in

the polarimeter and take a reading. This value is set as the zero point to correct for any

rotation caused by the solvent or the cell itself.[7]

Sample Measurement: Rinse and fill the sample cell with the prepared solution of (S)-1-
Phenylethanol, ensuring no air bubbles are present.[7]

Record Rotation: Place the filled cell in the polarimeter and record the observed optical

rotation (α) in degrees. Also, record the temperature at which the measurement is taken.[7]

Calculation of Specific Rotation
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The specific rotation ([α]) is calculated using Biot's Law.[5][8]

[α] = α / (l × c)

Where:

α is the observed optical rotation in degrees.[3]

l is the path length of the sample cell in decimeters (dm).[3]

c is the concentration of the sample in g/mL.[3]

The calculated specific rotation can then be compared to literature values to assess the

enantiomeric purity of the sample. An enantiomerically pure sample will exhibit the maximum

specific rotation, while a racemic (50:50) mixture will have an optical rotation of zero.[7]

Visualizations
Diagram 1: Chirality and Optical Activity of 1-
Phenylethanol
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1-Phenylethanol Enantiomers
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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